(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone
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Overview
Description
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring, a piperidine ring, and multiple benzyl groups
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including tubulin . Tubulin is a globular protein and is the main component of microtubules, which are involved in many essential cellular processes, including mitosis, cell motility, and intracellular transport.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit tubulin polymerization . This suggests that the compound could potentially bind to tubulin and prevent its polymerization, thereby disrupting microtubule dynamics and cellular processes dependent on microtubules.
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties , suggesting that they may have suitable absorption and distribution characteristics, metabolic stability, and excretion profiles for therapeutic use.
Result of Action
Similar compounds have been shown to induce apoptosis in various cancer cell lines . This suggests that the compound could potentially lead to cell death in certain types of cells, particularly those with high rates of cell division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as 4-piperidone, with benzylamine.
Coupling Reaction: The final step involves coupling the benzylated pyrazole with the benzylated piperidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the piperidine ring.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of pyrazole and piperidine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of multiple benzyl groups and heterocyclic rings suggests that it might interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure might impart unique properties to materials or enhance the efficiency of catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A simpler compound with a piperidine ring and a benzyl group.
1-Benzyl-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a carbonyl group.
(E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one: Contains a quinoxaline ring and a methoxystyryl group.
Uniqueness
What sets (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone apart is its combination of a pyrazole ring and a piperidine ring, both of which are benzylated. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-benzylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O2/c34-30(32-18-16-25(17-19-32)20-24-10-4-1-5-11-24)28-22-33(21-26-12-6-2-7-13-26)31-29(28)35-23-27-14-8-3-9-15-27/h1-15,22,25H,16-21,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGLQYKFOLAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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